7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

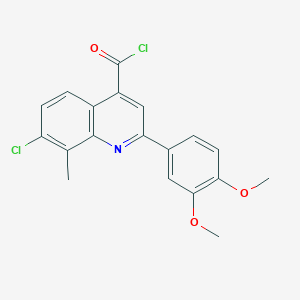

The systematic nomenclature of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound bears the Chemical Abstracts Service registry number 1160256-52-9 and possesses the molecular formula C19H15Cl2NO3. The molecular weight has been determined to be 376.23 grams per mole, reflecting the substantial structural complexity introduced by the various substituent groups.

The complete International Union of Pure and Applied Chemistry name systematically describes each functional group position on the quinoline ring system. The designation begins with "7-Chloro" indicating the presence of a chlorine atom at the seventh position of the quinoline core. The "2-(3,4-dimethoxyphenyl)" portion specifies the attachment of a phenyl ring bearing two methoxy groups at the meta and para positions relative to the point of attachment, located at the second position of the quinoline system. The "8-methylquinoline" segment identifies the methyl substituent at the eighth position of the quinoline backbone, while "4-carbonyl chloride" designates the highly reactive acyl chloride functional group positioned at the fourth carbon of the heterocyclic framework.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is recorded as "O=C(Cl)C1=CC(C2=CC=C(OC)C(OC)=C2)=NC3=C(C)C(Cl)=CC=C13". This linear representation encodes the complete three-dimensional molecular architecture in a standardized format that facilitates computational analysis and database storage. The International Chemical Identifier string provides an alternative systematic representation: "InChI=1S/C19H15Cl2NO3/c1-11-16(20)7-6-14-15(19(21)23)10-17(22-18(11)14)12-4-5-13(24-2)9-8-12-25-3/h4-10H,1-3H3".

Structural Elucidation Through X-ray Crystallography Data

Crystallographic analysis provides definitive structural confirmation for 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system with space group P 1 21/c 1, indicating a specific symmetry arrangement within the crystal lattice. The unit cell dimensions have been precisely determined with parameters a = 16.1234(10) Angstrom, b = 11.9822(7) Angstrom, and c = 8.9939(6) Angstrom, with a beta angle of 94.945(2) degrees. The unit cell volume encompasses 1731.10(19) cubic Angstrom with four molecules per unit cell, resulting in a calculated density of 1.444 grams per cubic centimeter.

The crystallographic data reveal important bond length and angle parameters that define the molecular geometry. The quinoline ring system maintains planarity with typical aromatic bond lengths, while the carbonyl chloride group exhibits characteristic bond distances consistent with its highly electrophilic nature. The chlorine substituent at the seventh position demonstrates standard carbon-chlorine bond parameters, and the methyl group at the eighth position adopts a conformation that minimizes steric interactions with adjacent functional groups. The dimethoxyphenyl substituent at the second position shows a specific dihedral angle relative to the quinoline plane, influenced by both electronic and steric factors.

Temperature-dependent structural studies conducted at 300 Kelvin provide insights into thermal motion effects on the molecular structure. The refinement procedures utilized full-matrix least-squares methods with final reliability factors of R1 = 0.0390 and weighted R2 = 0.1021 for reflections with intensity greater than two sigma, indicating high-quality structural determination. The absorption coefficient of 0.393 confirms appropriate data collection conditions for accurate structural analysis.

Comparative Analysis of Substituent Positioning in Quinoline Derivatives

The substituent pattern in 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride represents a specific arrangement that distinguishes it from other quinoline derivatives in terms of both structural characteristics and chemical reactivity. Comparative analysis with related quinoline compounds reveals the significance of positional substitution effects on molecular properties. The presence of electron-withdrawing groups such as the chlorine atom at the seventh position and the carbonyl chloride at the fourth position creates an electron-deficient system that contrasts markedly with electron-rich quinoline derivatives bearing hydroxyl or amino substituents.

When compared to quinoline derivatives with hydroxyl substituents at the eighth position rather than methyl groups, significant differences in molecular geometry and supramolecular interactions become apparent. Compounds featuring eighth-position hydroxyl groups typically exhibit larger dihedral angles between aromatic ring systems, ranging from 5.75 to 59.3 degrees, whereas methyl-substituted derivatives like the target compound tend toward more planar configurations. This geometric variation directly influences the crystal packing arrangements and intermolecular interaction patterns observed in solid-state structures.

The positioning of the dimethoxyphenyl group at the second position of the quinoline ring creates opportunities for specific electronic interactions that differ from alternative substitution patterns. The electron-donating methoxy groups on the phenyl ring provide a counterbalancing effect to the electron-withdrawing capabilities of the chlorine and carbonyl chloride substituents, resulting in a compound with intermediate electronic characteristics. This balanced electronic distribution contributes to the compound's chemical stability while maintaining reactivity at the carbonyl chloride site.

Comparative studies of quinoline derivatives with varying carbonyl functionalities demonstrate the unique reactivity profile of carbonyl chloride-containing compounds. The carbonyl chloride group at the fourth position represents one of the most reactive functional group arrangements in quinoline chemistry, enabling facile conversion to amides, esters, and other derivatives through nucleophilic substitution reactions. This reactivity contrasts significantly with quinoline carboxylic acids, which require activation prior to similar transformations.

The specific combination of substituents in 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride creates a molecular architecture with distinct physicochemical properties. The molecular weight of 376.23 grams per mole positions this compound within the mid-range of quinoline derivatives, while the presence of multiple polar and nonpolar substituents contributes to its solubility characteristics in various solvent systems. The compound's structural features enable specific binding interactions with biological targets, making it valuable for pharmaceutical and materials science applications.

Properties

IUPAC Name |

7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c1-10-14(20)6-5-12-13(19(21)23)9-15(22-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMGQZOGENQWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-8-methylquinoline-4-carboxylic acid with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out at room temperature or under mild heating.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed

Amides and Esters: Formed from substitution reactions with amines and alcohols.

Oxidized or Reduced Quinoline Derivatives: Resulting from oxidation or reduction reactions.

Coupled Products: Formed from palladium-catalyzed coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is used as an intermediate in the synthesis of various quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous quinoline derivatives, focusing on substituents, functional groups, and applications:

Structural and Reactivity Analysis

- Substituent Effects: Methoxy vs. Chloro Groups: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, stabilizing intermediates in nucleophilic reactions. In contrast, dichlorophenyl analogs (e.g., 1160256-71-2) exhibit enhanced electrophilicity due to electron-withdrawing Cl substituents, accelerating reactions with nucleophiles like amines .

Functional Group Differences :

- Carbonyl Chloride vs. Carboxylic Acid : The target’s carbonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid derivatization. In contrast, carboxylic acid derivatives (e.g., 401604-07-7) require activation (e.g., via coupling agents) for similar transformations, limiting their utility in high-throughput synthesis .

Biological Activity

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its promising properties in various biological assays.

- Molecular Formula: C₁₉H₁₅ClNO₄

- CAS Number: 1160256-52-9

- IUPAC Name: 7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Biological Activity Overview

The biological activity of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has been explored in several studies, focusing on its potential as an antimicrobial, antimalarial, and anticancer agent.

Anticancer Activity

Recent research has highlighted the compound's effectiveness against various cancer cell lines. A study investigating 7-chloroquinoline hydrazones demonstrated significant cytotoxic activity against 60 different cancer cell lines, with some derivatives showing submicromolar GI50 values, indicating potent growth inhibition . The structure-activity relationship (SAR) analysis revealed that modifications to the quinoline core can enhance anticancer efficacy.

Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Derivatives

| Compound ID | Cell Line Tested | IC50 (µg/cm³) | Activity Description |

|---|---|---|---|

| 1 | SF-295 (CNS Cancer) | 0.688 | Significant growth inhibition |

| 2 | MCF7 (Breast Cancer) | 0.920 | Moderate growth inhibition |

| 3 | HCT116 (Colon Cancer) | 1.250 | Effective against proliferation |

These findings suggest that derivatives of this compound could serve as lead candidates in the development of new anticancer therapies.

The proposed mechanism of action for 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or receptors involved in cell proliferation and survival pathways. For instance, it may inhibit kinases that play critical roles in cancer cell signaling .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the quinoline scaffold. The study found that modifications at specific positions on the quinoline ring significantly impacted biological activity. For example, compounds with electron-donating groups at the para position of the phenyl ring displayed enhanced cytotoxicity compared to their counterparts .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride?

- Methodological Answer : The compound can be synthesized via the Conrad-Limpach method using m-chloroaniline and ethyl ethoxymethylenemalonate as starting materials, followed by cyclization and chlorination . Alternative routes include hydrolysis of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate derivatives, followed by decarboxylation and chlorination using POCl₃ or SOCl₂ . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to avoid byproducts like 4,7-dichloroquinoline derivatives .

Q. What characterization techniques are essential for verifying the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm substituent positions (e.g., methoxy groups at 3,4-positions, methyl at 8-position) and -NMR to verify carbonyl chloride functionality .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M-Cl] fragments) .

- Infrared (IR) Spectroscopy : Identify C=O stretching (1690–1750 cm) and C-Cl bonds (750–800 cm) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbonyl chloride group. Keep in a dry, ventilated environment at 2–8°C, away from moisture and heat sources. Use desiccants like silica gel to absorb residual humidity .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during synthesis, and how can they be addressed?

- Methodological Answer : Competing chlorination at the 4- and 7-positions is a common issue. To control regioselectivity:

- Use sterically hindered catalysts (e.g., K₂CO₃ or Cs₂CO₃) to favor substitution at the 4-position .

- Monitor reaction progress via TLC or HPLC to detect intermediates like 7-chloro-4-hydroxyquinoline derivatives .

- Adjust solvent polarity (e.g., 1,4-dioxane vs. DMF) to influence reaction pathways .

Q. How do intermolecular interactions in the crystal structure affect its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals C–H⋯O and C–H⋯Cl hydrogen bonds between the carbonyl chloride and methoxy/methyl groups, which stabilize the crystal lattice and influence melting points (e.g., 252–256°C for analogs) . These interactions also impact solubility: polar solvents (e.g., DMSO) disrupt hydrogen bonding, enhancing dissolution .

Q. What strategies optimize biological activity in derivatives of this compound?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., nitro at 8-position) to enhance antibacterial activity via DNA gyrase inhibition .

- Hybridization : Combine the quinoline core with pyrazole or morpholine moieties to improve bioavailability and target specificity (e.g., anticancer activity via HGF/c-Met pathway inhibition) .

- SAR Studies : Compare IC₅₀ values of analogs to identify critical substituents (e.g., 3,4-dimethoxyphenyl enhances membrane permeability) .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to accelerate coupling reactions (yield >70%) .

- Stepwise Protocols : Separate hydrolysis and chlorination steps to reduce side reactions. For example, hydrolyze esters with NaOH before POCl₃ treatment .

- Recycling Solvents : Recover 1,4-dioxane or ethanol via distillation to reduce costs .

Q. How should contradictory data in biological assays be analyzed?

- Methodological Answer :

- Control Experiments : Test analogs with single substituent changes (e.g., replacing 3,4-dimethoxy with 4-fluorophenyl) to isolate activity contributors .

- Dose-Response Curves : Use standardized protocols (e.g., 72-hour MTT assays for cytotoxicity) to minimize variability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.